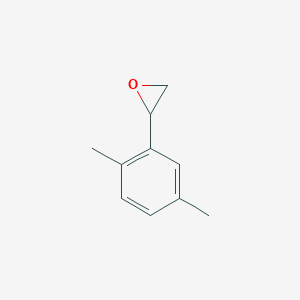

2-(2,5-Dimethylphenyl)oxirane

Description

Historical Perspectives and Evolution of Epoxide Chemistry

The journey into the world of epoxide chemistry began in the late 19th and early 20th centuries. A notable early observation was made by Russian chemist Nikolai Prilezhaev (also spelled Prileschajew) in 1909, who discovered that olefins react with peroxybenzoic acid to form epoxides. epoxyflooringtech.com.auepoxyetciecanada.com This reaction, now famously known as the Prilezhaev reaction, marked a pivotal moment in organic synthesis. testbook.comclockss.org

The mid-20th century saw significant advancements that propelled epoxides from laboratory curiosities to industrial mainstays. In 1934, Paul Schlack in Germany patented the reaction between epoxides and amines to create high-molecular-weight polyamines. epoxy-europe.euelastomer.com Shortly after, in the late 1930s and 1940s, Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States independently synthesized the first epoxy resins based on bisphenol A. epoxyflooringtech.com.auelastomer.comwikipedia.org Castan's work was licensed to Ciba, which began commercial production in 1946, while Greenlee's patents were developed by Devoe & Reynolds. epoxyflooringtech.com.auwikipedia.org

The evolution of epoxide chemistry has been characterized by the development of more sophisticated and selective epoxidation methods. numberanalytics.com While early methods relied on peracids like meta-chloroperoxybenzoic acid (m-CPBA), the latter half of the 20th century witnessed the advent of catalytic, asymmetric epoxidation reactions. numberanalytics.comorientjchem.org Landmark developments such as the Sharpless, Jacobsen-Katsuki, and Shi epoxidations provided chemists with powerful tools to create chiral epoxides with high enantioselectivity, a crucial requirement for the synthesis of complex pharmaceuticals and natural products. testbook.comnumberanalytics.comnumberanalytics.com The field continues to evolve with research into more sustainable methods, including the use of hydrogen peroxide as a green oxidant and biocatalytic approaches. numberanalytics.comacs.org

Significance of Oxirane Moieties as Synthetic Intermediates

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers whose significance in organic synthesis stems from a unique combination of stability and high reactivity. numberanalytics.comscbt.com The three-membered ring is highly strained, with bond angles of approximately 60°, making it susceptible to ring-opening reactions by a wide variety of nucleophiles and electrophiles. numberanalytics.comfiveable.me This reactivity makes epoxides exceptionally versatile building blocks, capable of being transformed into a diverse array of functional groups and more complex molecular architectures. numberanalytics.comnumberanalytics.com

The synthetic utility of oxiranes is vast. They are key precursors in the synthesis of:

1,2-Diols: Acid- or base-catalyzed hydrolysis of epoxides yields vicinal diols.

Alcohols and Amino Alcohols: Ring-opening with organometallic reagents or amines, respectively, provides access to these important functional groups. scbt.comfiveable.me

Ethers and Thioethers: Reaction with alcohols or thiols leads to the formation of β-hydroxy ethers and thioethers. fiveable.me

Polymers: The ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, is a cornerstone of the polymer industry, producing polyethers, polyurethanes, and epoxy resins used in adhesives, coatings, and composites. epoxy-europe.eunumberanalytics.commt.com

This versatility has established epoxides as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, natural products, and advanced materials. orientjchem.orgnumberanalytics.comnumberanalytics.com Their ability to introduce two functional groups with defined stereochemistry in a single step is a particularly powerful feature in modern, stereoselective synthesis.

Research Trajectories for Aryl-Substituted Oxiranes

Aryl-substituted oxiranes represent a specific and highly valuable class of epoxides, where one or both carbons of the oxirane ring are attached to an aromatic system. The presence of the aryl group significantly influences the epoxide's reactivity and opens up unique reaction pathways, making them a focus of ongoing research.

Current research trajectories for aryl-substituted oxiranes are diverse and focus on harnessing their unique electronic and steric properties:

Catalytic Isomerization: A significant area of research involves the palladium-catalyzed isomerization of aryl-substituted epoxides to form benzylic aldehydes and ketones. acs.orgacs.org This atom-economical rearrangement provides a selective method for synthesizing valuable carbonyl compounds, often proceeding with high regioselectivity and avoiding skeletal rearrangements common with traditional Lewis acid catalysts. acs.orgtandfonline.com

Regio- and Stereoselective Ring-Opening: The development of new catalysts and reaction conditions to control the regioselectivity of nucleophilic attack on aryl epoxides is a persistent goal. tandfonline.comrsc.org The electronic nature of the aryl substituent can direct nucleophiles to either the benzylic or the terminal carbon, and controlling this selectivity is key to their synthetic application.

Photochemical Transformations: Aryl-substituted epoxides, particularly those bearing a benzoyl group, have been investigated for their photochemical reactivity. acs.orgacs.org Irradiation can induce photoenolization, leading to a subsequent oxirane ring-opening and cyclization to form complex structures like substituted indanones, which are of pharmaceutical interest. acs.orgresearchgate.netscribd.com

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral aryl-substituted epoxides remains a key objective. These chiral building blocks are crucial for the synthesis of optically active drugs and other biologically active molecules. acs.org

Applications in Complex Synthesis: Aryl-substituted epoxides are employed as key intermediates in the total synthesis of natural products and complex molecular targets. Their ability to undergo stereospecific transformations allows for the efficient construction of intricate stereochemical arrays. rsc.org

These research efforts continue to expand the synthetic chemist's toolbox, enabling the construction of complex aryl-containing molecules with greater efficiency and control.

Aims and Scope of Academic Inquiry into 2-(2,5-Dimethylphenyl)oxirane

The academic interest in 2-(2,5-dimethylphenyl)oxirane and its close analogs, such as 2,5-dimethylbenzoyl oxiranes, is primarily driven by their potential as precursors in the synthesis of pharmaceutically relevant molecules. acs.orgacs.orgscribd.com Specifically, research has focused on utilizing the unique photochemical properties of this structural motif to access complex scaffolds like indanone derivatives. acs.orgresearchgate.net

A central aim of this research is to leverage a photoenolization-induced oxirane ring-opening reaction. acs.orgscribd.com The process involves the irradiation of a 2-alkylphenacyl epoxide (a ketone-containing epoxide). In the case of 2,5-dimethylbenzoyl oxiranes, the molecule undergoes an intramolecular hydrogen abstraction from the ortho-methyl group to the excited carbonyl, forming a transient photoenol. This intermediate then triggers the opening of the strained oxirane ring, followed by an intramolecular cyclization to yield β-hydroxy functionalized indanones. acs.orgacs.org

The scope of this academic inquiry includes:

Synthesis of Precursors: Developing efficient, high-yield synthetic routes to various substituted 2,5-dimethylbenzoyl oxiranes. acs.org This often involves a multi-step sequence such as Friedel-Crafts acylation, followed by reactions to introduce a double bond, and subsequent epoxidation. acs.org

Mechanistic Studies: Elucidating the complex mechanism of the photochemical transformation using techniques like nanosecond laser flash photolysis and density functional theory (DFT) calculations. acs.orgacs.org These studies help understand the roles of different excited states and intermediates. researchgate.net

Synthetic Applications: Exploring the utility of this photochemical strategy to synthesize indanone derivatives that are structurally related to biologically active compounds, such as the pterosines (sesquiterpene indane derivatives) or precursors to drugs like Donepezil. researchgate.netscribd.com

Controlling Selectivity: Investigating how structural modifications to the starting oxirane affect the reaction pathway and product distribution, aiming to control the selectivity of the photochemical step. acs.orgresearchgate.net

This targeted research highlights how academic inquiry into a specific molecule like 2-(2,5-Dimethylphenyl)oxirane can serve as a platform for developing novel synthetic methodologies with significant potential in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKKTRTYSFKBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,5 Dimethylphenyl Oxirane and Analogues

Classical and Contemporary Approaches to Oxirane Construction

The formation of the oxirane ring can be accomplished through several reliable methods. The most prominent among these are the direct epoxidation of alkenes and the intramolecular cyclization of suitable precursors like halohydrins.

Epoxidation Reactions: Scope, Limitations, and Advancements

Epoxidation of an alkene is a direct and widely utilized method for synthesizing oxiranes. jove.com This reaction involves the transfer of an oxygen atom to the double bond of an alkene, typically from a peroxy acid. jove.com A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). jove.com The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step, which preserves the stereochemistry of the starting alkene. jove.com For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. jove.com

The epoxidation of vinyl arenes, such as 2,5-dimethylstyrene (B1584819), the precursor to 2-(2,5-dimethylphenyl)oxirane, is a well-established transformation. The reactivity of the alkene is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methyl groups in 2,5-dimethylstyrene, can increase the nucleophilicity of the double bond, facilitating the reaction with electrophilic peroxy acids. uoanbar.edu.iq

Recent advancements have focused on developing more environmentally benign and selective epoxidation methods. The use of hydrogen peroxide as a green oxidant, often in conjunction with a catalyst, has gained significant attention. researchgate.net For example, polyoxometalate-based catalysts have been shown to be effective for the epoxidation of various alkenes, including styrene (B11656) derivatives, using aqueous hydrogen peroxide. researchgate.net Additionally, titanium-substituted zeolites, such as Ti-FAU, have demonstrated high turnover numbers for the epoxidation of 2,4-dimethylstyrene (B1330402), a close analog of 2,5-dimethylstyrene. rsc.org

Synthesis from Precursor Molecules via Intramolecular Cyclization

An alternative and classical route to oxiranes involves the intramolecular cyclization of halohydrins. jove.comfiveable.me This method is essentially an intramolecular Williamson ether synthesis. jove.comyoutube.com The process begins with the formation of a halohydrin from an alkene. This is typically achieved by reacting the alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of water. masterorganicchemistry.com

In the context of synthesizing 2-(2,5-dimethylphenyl)oxirane, the starting material would be 2,5-dimethylstyrene. Reaction with a halogen and water would yield a halohydrin, such as 1-chloro-2-(2,5-dimethylphenyl)ethanol or 2-bromo-1-(2,5-dimethylphenyl)ethanol. Subsequent treatment of the halohydrin with a base, such as sodium hydroxide (B78521) or sodium hydride, deprotonates the hydroxyl group to form an alkoxide. youtube.commasterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide and forming the oxirane ring. jove.comyoutube.com

For this intramolecular cyclization to be successful, the hydroxyl group and the halogen must be in an anti-periplanar conformation to allow for the requisite backside attack of the SN2 reaction. jove.com In acyclic systems, this conformation is readily achieved through bond rotation. jove.com

Stereoselective and Enantioselective Synthesis of 2-(2,5-Dimethylphenyl)oxirane

The synthesis of chiral epoxides in an enantiomerically pure form is of great importance, as these compounds are valuable building blocks for the synthesis of optically active pharmaceuticals and other biologically active molecules. wur.nl Several strategies have been developed to control the stereochemistry of the oxirane ring, including asymmetric catalysis, diastereoselective methods, and the resolution of racemic mixtures.

Chiral Catalysis in Asymmetric Epoxidation

Asymmetric epoxidation, which involves the use of a chiral catalyst to favor the formation of one enantiomer over the other, is a powerful tool for producing enantiomerically enriched epoxides. numberanalytics.com One of the most renowned methods is the Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex as a chiral catalyst for the epoxidation of allylic alcohols. numberanalytics.com

For non-allylic alkenes like vinyl arenes, other catalytic systems have been developed. Chiral salen-metal complexes, particularly with manganese, have been successfully employed in the asymmetric epoxidation of various alkenes. acs.org The enantioselectivity of these reactions can be influenced by the electronic properties of the substituents on the salen ligand and the arene.

Furthermore, chiral iminium salts have emerged as effective catalysts for asymmetric epoxidation, often using oxone as the stoichiometric oxidant. lboro.ac.uk Research has shown that modifying the catalyst structure, such as incorporating a binaphthyl unit, can lead to high enantiomeric excesses in the epoxidation of certain vinyl arenes. lboro.ac.uk Biocatalysis, using enzymes like flavoprotein monooxygenases, also presents a promising approach for the enantioselective epoxidation of styrenes. mdpi.com

Diastereoselective Synthesis of Substituted Oxiranes

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of oxirane synthesis, this is often relevant when the starting alkene or the reagents lead to the formation of diastereomeric products. For example, the epoxidation of an alkene that already contains a chiral center can lead to two diastereomeric epoxides. The inherent stereochemistry of the starting material can direct the approach of the epoxidizing agent, leading to a preference for one diastereomer.

The synthesis of functionalized vinyl epoxides can be achieved with good to excellent diastereoselectivity through the reaction of aldehydes with vinyl sulfonium (B1226848) ylides. rsc.org This method allows for the construction of the oxirane ring with control over the relative configuration of the substituents. rsc.org

Enantiomeric Resolution Techniques for Chiral Oxiranes

When a racemic mixture of an epoxide is produced, enantiomeric resolution can be employed to separate the two enantiomers. numberanalytics.com This can be achieved through several techniques.

Kinetic resolution involves the selective reaction of one enantiomer with a chiral reagent or catalyst, leaving the unreacted enantiomer in an enriched state. wur.nlnumberanalytics.com For instance, the hydrolytic kinetic resolution catalyzed by chiral (salen)Co(III) complexes has proven effective for terminal epoxides. nih.gov

Chromatographic resolution utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers of chiral epoxides. nih.govnih.gov This method is both analytical and preparative, allowing for the isolation of enantiomerically pure epoxides. nih.gov

Crystallization-based resolution can also be employed. For example, chiral neutral cages have been used for the enantioselective separation of styrene epoxides through a crystallization inclusion method, achieving significant enantiomeric excess for certain derivatives. acs.org

Novel Synthetic Routes and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for oxirane synthesis that offer advantages in terms of selectivity, efficiency, and environmental impact. These approaches are pivotal for the modern production of complex molecules.

Photochemical and electrochemical methods provide unique pathways for the formation of oxirane rings, often under mild conditions and with high degrees of control.

Photochemical Synthesis:

Photochemical reactions can induce specific transformations that are not readily achievable through thermal methods. A notable example involves the irradiation of 2,5-dimethylbenzoyl oxiranes, which leads to a high-yielding formation of β-hydroxy functionalized indanones. researchgate.netscribd.comacs.orgacs.org This transformation proceeds through a photoenolization mechanism. scribd.comacs.orgacs.org While this is a derivatization of the oxirane, the principles of photochemical activation are central. The initial synthesis of the precursor, 2,5-dimethylbenzoyl oxirane, can be achieved through the Friedel-Crafts acylation of p-xylene, followed by reactions to introduce a double bond and subsequent epoxidation. acs.org

Another photochemical approach is the epoxidation of styrenes using reactive oxygen species generated under irradiation. For instance, cyano-group-modified carbon nitride can act as a photocatalyst for the selective epoxidation of styrene, demonstrating the potential for metal-free photochemical synthesis of related oxiranes.

Electrochemical Synthesis:

Electrochemical methods offer a reagent-free and environmentally benign alternative for oxidation reactions. The electrochemical epoxidation of vinylarenes, such as styrene and its derivatives, can be achieved through direct or indirect anodic oxidation. acs.org In some systems, electrochemically generated bromine acts as a redox mediator to facilitate epoxidation with high efficiency. For example, the epoxidation of styrene using a graphite (B72142) felt-CoS₂/CoS heterostructure anode in the presence of a bromide source can achieve a yield of 97%. researchgate.net Such methods are highly adaptable to substituted styrenes.

Below is a table summarizing representative conditions for the electrochemical epoxidation of styrene, a close analogue of the precursor to 2-(2,5-dimethylphenyl)oxirane.

| Substrate | Electrode System | Mediator | Solvent/Electrolyte | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Graphite Felt-CoS₂/CoS Anode | NaBr | CH₃CN/H₂O | 97 | researchgate.net |

| Styrene | Pt-based electrode | NaBr | Not specified | Not specified, higher voltage required | researchgate.net |

| Vinylarenes | Not specified | None (direct) | DMF | Leads to diol derivatives |

The principles of green chemistry, which advocate for the use of less hazardous chemicals and more efficient processes, are increasingly being applied to oxirane synthesis. nih.gov

A key focus is the replacement of traditional stoichiometric oxidants like m-chloroperoxybenzoic acid (mCPBA) with greener alternatives such as hydrogen peroxide (H₂O₂), which produces water as its only byproduct. core.ac.ukacs.orgresearchgate.net The activation of H₂O₂ often requires a catalyst. Manganese-based catalysts have shown significant promise for the epoxidation of a variety of alkenes, including styrenes, under mild conditions. organic-chemistry.orgrsc.orgrug.nl For instance, manganese(II) salts in the presence of a bicarbonate buffer can effectively catalyze the epoxidation of aryl-substituted alkenes with H₂O₂. organic-chemistry.org

The use of recyclable heterogeneous catalysts is another cornerstone of green epoxidation. Porous polymer-supported chiral manganese catalysts have been developed that exhibit excellent performance in the epoxidation of α,β-unsaturated olefins, with the added benefit of being reusable. rsc.org

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | MnSO₄/Bicarbonate buffer | H₂O₂ | Ionic Liquid | Good to excellent | organic-chemistry.org |

| Chalcone (B49325) | Polymer-supported Mn catalyst | Not specified | Not specified | 97 | rsc.org |

| Styrene | Ag/WO₃ | H₂O₂ | Not specified | >99 (conversion), 55 (selectivity to epoxide) | researchgate.net |

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. chim.it These benefits are particularly relevant for potentially exothermic oxidation reactions used in epoxide synthesis.

The lipase-mediated epoxidation of alkenes has been successfully translated to a continuous-flow process, achieving high yields and purity. acs.org Homogeneous manganese catalysts have also been employed in flow systems for the epoxidation of a broad range of alkenes with in-situ generated peracetic acid, demonstrating the potential for scalable and safe production of epoxides. acs.org For example, the epoxidation of 1-octene (B94956) in a flow system can proceed for extended periods without blockages, delivering a consistent product yield. acs.org

Organocatalyzed epoxidation of styrene has also been intensified using continuous-flow reactors, leading to high conversions and excellent selectivity in significantly reduced reaction times compared to batch processes. researchgate.net

| Substrate | Catalyst/Method | Flow Rate | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Octene | Homogeneous Mn catalyst | Variable | Not specified | 0 | 78 | acs.org |

| Styrene | Organocatalyst | Variable | 3.17 min | Not specified | High conversion, excellent selectivity | researchgate.net |

| Aryl substituted epoxides | Flow aminolysis | 0.5 ml/min | Not specified | 120-150 | Variable | royalsocietypublishing.org |

Derivatization Strategies for Expanding the Chemical Space of 2-(2,5-Dimethylphenyl)oxirane

The synthetic utility of 2-(2,5-dimethylphenyl)oxirane is realized through its derivatization into a wide array of functionalized molecules. The strained three-membered ring of the oxirane is susceptible to ring-opening reactions with various nucleophiles, providing a powerful tool for building molecular complexity. rsc.org

A significant derivatization pathway is the photochemical rearrangement of 2,5-dimethylbenzoyl oxiranes into β-hydroxy functionalized indanones, which are valuable pharmaceutical intermediates. researchgate.netscribd.comacs.orgacs.org This reaction proceeds via a photoenolization-induced ring opening. scribd.comacs.orgacs.org

The synthesis of β-amino alcohols is another crucial derivatization of epoxides. organic-chemistry.orgrroij.comopenaccessjournals.com The ring-opening of 2-(2,5-dimethylphenyl)oxirane with amines can lead to the formation of valuable 2-amino-2-(3,5-dimethylphenyl)ethan-1-ol derivatives. smolecule.com This reaction can be catalyzed by various agents, including palladium on carbon, which facilitates a tandem epoxide ring-opening and transfer hydrogenation. smolecule.com Metal-free approaches, such as those leveraging a Smiles rearrangement under microwave irradiation, have also been developed. smolecule.com The regioselectivity of the amine attack is a key consideration in these syntheses.

| Starting Material | Reagent/Condition | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dimethylbenzoyl oxiranes | Irradiation (Photochemical) | β-Hydroxy functionalized indanones | High | researchgate.netscribd.comacs.org |

| 2-(3,5-Dimethylphenyl)oxirane derivatives | Benzylamine (B48309), Pd/C, H₂ | β-Amino alcohol | 78 | smolecule.com |

| 2-(3,5-Dimethylphenyl)oxirane derivatives | 3,5-Dimethylbenzylamine, Microwave | β-Amino alcohol (via Smiles rearrangement) | 87 (conversion) | smolecule.com |

| Aryl substituted epoxides | Various amines, Flow aminolysis | β-Amino alcohols | 36-80 | royalsocietypublishing.org |

Reactivity and Mechanistic Investigations of 2 2,5 Dimethylphenyl Oxirane Transformations

Ring-Opening Reactions of the Oxirane Moiety

The cleavage of the C-O bonds in the oxirane ring is the most common transformation for 2-(2,5-dimethylphenyl)oxirane. These reactions can be broadly categorized into nucleophilic and reductive pathways, each proceeding through distinct mechanisms and yielding different structural outcomes.

Nucleophilic ring-opening involves the attack of a nucleophile on one of the two electrophilic carbon atoms of the oxirane ring. The mechanism and regiochemical outcome of this attack are highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium. libretexts.org

Under acidic conditions, the oxygen atom of the oxirane is first protonated by the acid catalyst, creating a more reactive species with a good leaving group (a hydroxyl group). khanacademy.org This protonation event makes the ring significantly more susceptible to attack by even weak nucleophiles. youtube.com The subsequent nucleophilic attack proceeds via a mechanism that has significant SN1 character. libretexts.orgyoutube.com

The transition state involves the weakening of the C-O bond, leading to a buildup of partial positive charge (carbocation character) on the carbon atoms of the epoxide. For 2-(2,5-dimethylphenyl)oxirane, the benzylic carbon (the carbon attached to the phenyl ring) can better stabilize this developing positive charge through resonance. Consequently, the nucleophile preferentially attacks this more substituted, benzylic carbon atom. stackexchange.comresearchgate.net This regioselectivity is a hallmark of the acid-catalyzed opening of aryl-substituted epoxides. libretexts.org

The general order of regioselectivity for acid-catalyzed epoxide opening is Tertiary > Secondary > Primary, reflecting the stability of the carbocation-like transition state. stackexchange.com In the case of 2-(2,5-dimethylphenyl)oxirane, this leads to the formation of 1-(2,5-dimethylphenyl)-2-substituted-ethan-1-ol derivatives.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of 2-(2,5-Dimethylphenyl)oxirane Hypothetical data based on established principles for aryl epoxides.

| Nucleophile (Solvent) | Major Product Structure | Regioselectivity (Attack at Benzylic Carbon) |

| H₂O (H₂SO₄ cat.) | 1-(2,5-Dimethylphenyl)ethane-1,2-diol | >95% |

| CH₃OH (H₂SO₄ cat.) | 1-(2,5-Dimethylphenyl)-1-methoxyethan-2-ol | >95% |

| HCl (anhydrous) | 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-ol | >90% |

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of 2-(2,5-dimethylphenyl)oxirane proceeds through a classic SN2 mechanism. libretexts.orglibretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the electrophilic carbons, forcing the ring to open and generating an alkoxide intermediate, which is subsequently protonated in a workup step. masterorganicchemistry.com

In an SN2 reaction, steric hindrance is the dominant factor controlling regioselectivity. youtube.com The nucleophile will preferentially attack the less sterically hindered carbon atom. For 2-(2,5-dimethylphenyl)oxirane, the attack occurs at the terminal (primary) carbon rather than the more sterically encumbered benzylic (secondary) carbon. masterorganicchemistry.comresearchgate.net This results in the formation of 2-(2,5-dimethylphenyl)-2-substituted-ethan-1-ol derivatives, a regiochemical outcome opposite to that observed under acidic conditions.

A key stereochemical feature of epoxide ring-opening reactions, whether acid- or base-catalyzed, is the inversion of configuration at the carbon atom undergoing nucleophilic attack. The reaction proceeds via a backside attack, analogous to a standard SN2 reaction, which leads to an anti-dihydroxylation or anti-addition product. libretexts.orgyoutube.com If the carbon being attacked is a stereocenter, its stereochemistry will be inverted. masterorganicchemistry.com For a chiral starting epoxide, this stereospecificity allows for the predictable synthesis of specific diastereomers.

Table 2: Stereochemical Outcome of Nucleophilic Ring Opening Illustrative example assuming a chiral starting epoxide.

| Starting Epoxide | Reaction Condition | Nucleophile | Product Stereochemistry |

| (R)-2-(2,5-Dimethylphenyl)oxirane | Basic (SN2) | NaOCH₃ | (R)-2-(2,5-Dimethylphenyl)-2-methoxyethan-1-ol |

| (R)-2-(2,5-Dimethylphenyl)oxirane | Acidic (SN1-like) | CH₃OH / H⁺ | (S)-1-(2,5-Dimethylphenyl)-1-methoxyethan-2-ol |

The electrophilic nature of the oxirane ring in 2-(2,5-dimethylphenyl)oxirane allows for reactions with a wide array of carbon, sulfur, and nitrogen nucleophiles.

Grignard Reagents : As strong carbon nucleophiles and bases, Grignard reagents (R-MgX) react with epoxides under conditions typical for base-catalyzed opening. masterorganicchemistry.comlibretexts.org The attack occurs at the less sterically hindered carbon atom, providing an effective method for forming a new carbon-carbon bond and extending a carbon chain by two atoms. youtube.commasterorganicchemistry.com The reaction with 2-(2,5-dimethylphenyl)oxirane would yield a secondary alcohol after acidic workup.

Thiols : Thiolates, generated by deprotonating thiols (R-SH) with a base, are excellent sulfur nucleophiles that readily open epoxides. researchgate.netyoutube.com This thiol-epoxy "click" reaction is highly efficient and proceeds under basic conditions with attack at the less-hindered carbon to produce β-hydroxy thioethers. rsc.orgutwente.nl

Amines : Amines can serve as nitrogen nucleophiles for epoxide ring-opening, yielding valuable β-amino alcohols. rsc.org The reaction can be performed with or without a catalyst. In the absence of an acid catalyst, the reaction follows the base-catalyzed pathway, with the amine attacking the less substituted carbon. researchgate.net

Beyond nucleophilic addition, epoxides can undergo reductive ring-opening to generate alcohols. These reactions typically involve radical intermediates and can lead to regiochemical outcomes that differ from traditional nucleophilic pathways. nih.gov Reagents such as titanocene(III) and, more recently, zirconocene complexes have been used to catalyze the reductive opening of epoxides. cell.com These methods generate a carbon radical, which is then trapped by a hydrogen atom donor. For aryl-substituted epoxides, these radical-based methods can provide access to the more substituted alcohol, a product typically associated with acid-catalyzed nucleophilic addition but formed under different mechanistic paradigms. cell.com

Oxidative Ring Opening Processes

The oxidative ring-opening of epoxides is a significant transformation in organic synthesis, yielding valuable 1,2-difunctionalized compounds. Due to the inherent strain of the oxirane ring, it is susceptible to cleavage under various oxidative conditions. For aryl epoxides like 2-(2,5-dimethylphenyl)oxirane, these reactions can proceed through different mechanistic pathways, influenced by the reagents and reaction conditions.

One general mechanism for the oxidative ring-opening of epoxides involves the use of flavin cofactors. These reactions can proceed through either a reductive or an oxidative pathway. In the oxidative pathway, a C4a-hydroperoxyflavin species can act as the reactive oxidant. The reaction is proposed to proceed via a covalent adduct between the flavin hydroperoxide and the epoxide, leading to the formation of 1,2-diol products. While specific studies on 2-(2,5-dimethylphenyl)oxirane are not prevalent, it is expected to undergo similar transformations in the presence of suitable flavin-based oxidizing systems.

Another approach to the oxidative ring-opening of epoxides involves enzymatic catalysis. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. These enzymes are known to act on a wide range of epoxide substrates, including styrene (B11656) oxides. The mechanism involves the activation of a water molecule by the enzyme's active site, which then attacks one of the epoxide carbons in a regio- and stereoselective manner.

Furthermore, chemical oxidation using various oxidizing agents can lead to the cleavage of the oxirane ring. For instance, oxidation of styrene to styrene oxide is a common industrial process, and further oxidation of the epoxide can occur, especially in the presence of strong oxidants. The products of such reactions can include aldehydes, ketones, or carboxylic acids, depending on the specific conditions and the extent of oxidation.

The table below summarizes the expected products from the oxidative ring-opening of 2-(2,5-dimethylphenyl)oxirane under different general conditions.

| Oxidizing Agent/System | Expected Major Product(s) |

| Flavin-based oxidant | 1-(2,5-Dimethylphenyl)ethane-1,2-diol |

| Epoxide Hydrolase (enzymatic) | (R,R)- or (S,S)-1-(2,5-Dimethylphenyl)ethane-1,2-diol |

| Strong chemical oxidant (e.g., KMnO4) | 2,5-Dimethylbenzoic acid, 2,5-dimethylbenzaldehyde |

Photo-Induced and Photoenolization-Mediated Ring Opening

The photochemical reactivity of aryl epoxides, including 2-(2,5-dimethylphenyl)oxirane, offers pathways to unique molecular transformations that are often not accessible through thermal methods. Irradiation with ultraviolet light can induce the cleavage of the C-O bonds of the oxirane ring, leading to various reactive intermediates and subsequent products.

A particularly relevant process for aromatic ketones bearing an ortho-alkyl group is photoenolization. In a related system, 2,5-dimethylbenzoyl oxiranes, irradiation leads to the formation of β-hydroxy functionalized indanones. acs.orgthieme-connect.com This transformation is understood to proceed through a photoenolization mechanism. acs.orgthieme-connect.com The process is initiated by the intramolecular abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen, forming a transient photoenol. This intermediate then undergoes a series of rearrangements, including the opening of the oxirane ring, to yield the final indanone product. acs.orgthieme-connect.com Given the structural similarity, 2-(2,5-dimethylphenyl)oxirane, upon suitable electronic excitation, could potentially undergo analogous intramolecular hydrogen abstraction and subsequent rearrangement pathways.

More generally, the photo-induced ring-opening of simple oxiranes has been studied computationally. core.ac.ukacs.org These studies suggest that upon excitation to an electronically excited state, the C-O bond of the oxirane ring can cleave, forming a diradical intermediate. This intermediate can then undergo further reactions, such as rearrangement or fragmentation, to yield a variety of products. The specific outcome of the photoreaction of 2-(2,5-dimethylphenyl)oxirane would be dependent on the wavelength of light used, the solvent, and the stability of the potential intermediates.

The table below outlines the potential products from the photo-induced reactions of 2-(2,5-dimethylphenyl)oxirane based on known photochemical principles of related compounds.

| Reaction Type | Key Intermediate | Potential Product(s) |

| Photoenolization-mediated | Photoenol | Indanone derivatives |

| General photo-induced ring opening | Diradical | Carbonyl compounds, rearranged isomers |

Rearrangement Reactions and Ring Expansions

Epoxides, particularly those bearing aryl substituents like 2-(2,5-dimethylphenyl)oxirane, are prone to a variety of rearrangement reactions, often catalyzed by acids or Lewis acids. These rearrangements can lead to the formation of carbonyl compounds or expanded ring systems.

A prominent rearrangement for styrene oxides is the Meinwald rearrangement, which involves the conversion of an aryl-substituted epoxide to the corresponding phenylacetaldehyde derivative. acs.org This reaction is catalyzed by Lewis acids and proceeds through a carbocation-like intermediate formed by the cleavage of the benzylic C-O bond. For 2-(2,5-dimethylphenyl)oxirane, this rearrangement would be expected to yield (2,5-dimethylphenyl)acetaldehyde. The reaction is often stereospecific, with the migrating group moving in a concerted fashion. Enzymes such as styrene oxide isomerase can also catalyze the Meinwald rearrangement. acs.orgacs.org

Under acidic conditions, the ring-opening of epoxides can also lead to the formation of diols, which may undergo further rearrangement. For example, a pinacol-like rearrangement could occur if a 1,2-diol is formed as an intermediate. This would involve the migration of a substituent to an adjacent carbocationic center.

Ring expansion reactions, while less common for simple epoxides, can occur under specific conditions. For instance, treatment of certain epoxides with strong bases can lead to the formation of larger ring systems through intramolecular cyclization pathways, although this is more relevant for bifunctional epoxides.

The following table summarizes the expected products from the rearrangement reactions of 2-(2,5-dimethylphenyl)oxirane.

| Reaction Type | Catalyst/Conditions | Expected Product |

| Meinwald Rearrangement | Lewis Acid (e.g., BF3·OEt2) | (2,5-Dimethylphenyl)acetaldehyde |

| Acid-catalyzed hydrolysis followed by rearrangement | Aqueous Acid | 1-(2,5-Dimethylphenyl)ethane-1,2-diol, potentially followed by pinacol rearrangement products |

Transition Metal-Catalyzed Ring Opening Reactions

Transition metal complexes are versatile catalysts for the ring-opening of epoxides, enabling a wide range of transformations with high selectivity. rsc.orgmdpi.com These reactions often proceed under mild conditions and allow for the introduction of various nucleophiles at one of the epoxide carbons. For an unsymmetrical epoxide like 2-(2,5-dimethylphenyl)oxirane, the regioselectivity of the ring-opening is a key aspect, with the attack typically occurring at either the less sterically hindered carbon or the benzylic carbon, depending on the catalyst and reaction conditions.

Chromium-salen complexes have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides. mdpi.com These catalysts can activate the epoxide towards nucleophilic attack, leading to the formation of enantioenriched products. While 2-(2,5-dimethylphenyl)oxirane is not a meso-compound, related chiral chromium complexes could be employed for its kinetic resolution through enantioselective ring-opening.

Nickel-catalyzed cross-coupling reactions of styrene oxides with aryl iodides have been reported. ucla.edu This methodology allows for the formation of C-C bonds and the synthesis of 2,2-diarylethanols. The reaction is proposed to proceed through a Ni(0)/Ni(II) catalytic cycle and can be rendered enantioselective through the use of chiral ligands. ucla.edu

Rare earth metal complexes have also been utilized as catalysts for the ring-opening polymerization of styrene oxide. researchgate.net These catalysts can initiate the polymerization through a coordination-insertion mechanism, leading to the formation of poly(styrene oxide). The properties of the resulting polymer can be controlled by the choice of the metal, ligand, and reaction conditions.

The table below provides an overview of potential transition metal-catalyzed ring-opening reactions of 2-(2,5-dimethylphenyl)oxirane.

| Metal Catalyst | Nucleophile/Co-reactant | Product Type |

| Chiral Cr-salen | Azide, water, etc. | Chiral 1,2-difunctionalized products |

| Ni/photoredox | Aryl iodide | 2-Aryl-1-(2,5-dimethylphenyl)ethanol |

| Rare earth complexes | - | Poly(2-(2,5-dimethylphenyl)oxirane) |

Organocatalytic Ring Opening Reactions

In recent years, organocatalysis has emerged as a powerful tool for the ring-opening of epoxides, offering a metal-free alternative to traditional methods. acs.org These reactions often exhibit high levels of stereoselectivity and functional group tolerance.

Thiourea-based organocatalysts are known to activate epoxides through hydrogen bonding, facilitating their ring-opening by various nucleophiles. For example, N-tosylurea has been shown to catalyze the ring-opening of styrene oxide with a range of nucleophiles, including amines, thiols, and alcohols. researchgate.net The reaction is believed to proceed through a dual activation mechanism, where the thiourea activates the epoxide and a base may activate the nucleophile.

Chiral phosphoric acids are another important class of organocatalysts for the asymmetric ring-opening of epoxides. These catalysts can protonate the epoxide, making it more susceptible to nucleophilic attack, while the chiral counterion controls the stereochemical outcome of the reaction.

Furthermore, strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the ring-opening polymerization of epoxides. acs.org In the presence of a suitable initiator, such as an alcohol, DBU can promote the living polymerization of styrene oxide, yielding well-defined polymers with controlled molecular weights and narrow polydispersity. acs.org

The following table summarizes some potential organocatalytic ring-opening reactions of 2-(2,5-dimethylphenyl)oxirane.

| Organocatalyst | Nucleophile/Initiator | Product Type |

| N-Tosylurea | Amines, thiols, alcohols | 1,2-Difunctionalized products |

| Chiral Phosphoric Acid | Various nucleophiles | Enantioenriched 1,2-difunctionalized products |

| DBU | Alcohol | Poly(2-(2,5-dimethylphenyl)oxirane) |

Reactions Involving the Aromatic Moiety of 2-(2,5-Dimethylphenyl)oxirane

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-(2,5-dimethylphenyl)oxirane is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for modifying aromatic compounds. wikipedia.org The outcome of such reactions, in terms of both reactivity and regioselectivity, is governed by the electronic effects of the substituents already present on the benzene (B151609) ring.

In 2-(2,5-dimethylphenyl)oxirane, there are three substituents to consider: two methyl groups and an oxiranylmethyl group. The methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The oxiranylmethyl group, being an alkyl-like substituent, is also generally considered to be activating and ortho-, para-directing.

The directing effects of these three groups will collectively determine the position of electrophilic attack. The positions on the aromatic ring are numbered as follows: C1 (attached to the oxirane), C2 (methyl), C3, C4, C5 (methyl), and C6. The available positions for substitution are C3, C4, and C6.

The methyl group at C2 directs to C3 (ortho) and C6 (ortho).

The methyl group at C5 directs to C4 (ortho) and C6 (para).

The oxiranylmethyl group at C1 directs to C6 (ortho) and C4 (para).

Based on the additive effects of these groups, the most activated positions are C4 and C6, as they are activated by multiple substituents. Steric hindrance may play a role in favoring one position over the other. For instance, attack at C6 might be slightly hindered by the adjacent methyl group at C5 and the oxiranylmethyl group at C1. Therefore, position C4 might be the most favored site for electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be chosen carefully to avoid potential side reactions involving the epoxide ring, which can be sensitive to strong acids.

The table below predicts the major product of various electrophilic aromatic substitution reactions on 2-(2,5-dimethylphenyl)oxirane.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 (mild conditions) | 2-(4-Nitro-2,5-dimethylphenyl)oxirane |

| Bromination | Br2, FeBr3 (mild conditions) | 2-(4-Bromo-2,5-dimethylphenyl)oxirane |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 (mild conditions) | 2-(4-Acetyl-2,5-dimethylphenyl)oxirane |

Functionalization of Aromatic Methyl Groups

The presence of two methyl groups on the aromatic ring of 2-(2,5-dimethylphenyl)oxirane offers opportunities for selective functionalization, which can lead to the synthesis of novel derivatives with tailored properties. The benzylic positions of these methyl groups are particularly susceptible to radical-mediated reactions, allowing for the introduction of various functional groups.

One common strategy for the functionalization of benzylic methyl groups is free-radical bromination. chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in situ from NBS, to yield the corresponding benzyl bromide. chemistrysteps.com Given the electronic and steric environment of the two methyl groups in 2-(2,5-dimethylphenyl)oxirane, a mixture of mono- and di-brominated products on the same or different methyl groups could be expected, depending on the reaction conditions.

Table 1: Plausible Products of Benzylic Bromination of 2-(2,5-Dimethylphenyl)oxirane

| Product Name | Structure |

| 2-(2-(Bromomethyl)-5-methylphenyl)oxirane | |

| 2-(5-(Bromomethyl)-2-methylphenyl)oxirane | |

| 2-(2,5-bis(Bromomethyl)phenyl)oxirane |

Note: The table presents plausible products and the exact distribution would depend on experimental conditions.

Another important functionalization reaction is the oxidation of the aromatic methyl groups. science.gov Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), can oxidize the methyl groups to carboxylic acids. masterorganicchemistry.com Milder and more selective oxidation to the corresponding aldehydes can be achieved using reagents like selenium dioxide (SeO2) or through controlled electrochemical methods. nih.govsemanticscholar.org The resulting aldehydes and carboxylic acids are versatile intermediates for further synthetic transformations.

Table 2: Potential Oxidation Products of 2-(2,5-Dimethylphenyl)oxirane's Methyl Groups

| Oxidizing Agent | Plausible Product(s) |

| KMnO4, heat | 2-(2,5-Dicarboxyphenyl)oxirane |

| SeO2 | 2-(2-Formyl-5-methylphenyl)oxirane and/or 2-(5-Formyl-2-methylphenyl)oxirane |

Note: The table provides potential oxidation products. The reaction outcome can be influenced by the stoichiometry of the oxidizing agent and reaction conditions.

Multicomponent Reactions Incorporating 2-(2,5-Dimethylphenyl)oxirane

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.net While specific examples of MCRs incorporating 2-(2,5-dimethylphenyl)oxirane are not extensively documented, its structure suggests potential participation in well-established MCRs, such as the Passerini and Ugi reactions, following a preliminary transformation. rsc.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. organic-chemistry.org Similarly, the Ugi four-component reaction (U-4CR) combines a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. wikipedia.orgorganic-chemistry.org

For 2-(2,5-dimethylphenyl)oxirane to participate in these reactions, its epoxide ring would first need to be isomerized to the corresponding aldehyde, 2-(2,5-dimethylphenyl)acetaldehyde. This isomerization can be acid-catalyzed. Once the aldehyde is formed in situ, it can then react with the other components of the Passerini or Ugi reaction.

A hypothetical Passerini reaction involving 2-(2,5-dimethylphenyl)oxirane could proceed as follows:

Isomerization: Acid-catalyzed ring-opening and rearrangement of 2-(2,5-dimethylphenyl)oxirane to 2-(2,5-dimethylphenyl)acetaldehyde.

Passerini Reaction: The in situ generated aldehyde reacts with a carboxylic acid (e.g., acetic acid) and an isocyanide (e.g., tert-butyl isocyanide) to yield the corresponding α-acyloxy carboxamide.

A plausible Ugi reaction could follow a similar initial isomerization step:

Isomerization: Conversion of the oxirane to 2-(2,5-dimethylphenyl)acetaldehyde.

Ugi Reaction: The aldehyde then reacts with a primary amine (e.g., aniline), a carboxylic acid (e.g., benzoic acid), and an isocyanide (e.g., cyclohexyl isocyanide) to form the α-acylamino amide product.

Polymerization and Copolymerization Studies

The strained three-membered ring of 2-(2,5-dimethylphenyl)oxirane makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers. Both homopolymerization and copolymerization of this oxirane can be achieved under various conditions, yielding polymers with distinct properties.

The homopolymerization of 2-(2,5-dimethylphenyl)oxirane can proceed through either a cationic or an anionic ring-opening mechanism, depending on the initiator used. wikipedia.orgmdpi.com

Cationic Ring-Opening Polymerization: This mechanism is initiated by protic acids or Lewis acids. youtube.com The initiator protonates or coordinates to the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack. A monomer molecule then acts as a nucleophile, attacking the activated oxirane and leading to ring-opening and the formation of a new cationic species. This process repeats, propagating the polymer chain. Due to the presence of the phenyl group, the benzylic carbon is more susceptible to nucleophilic attack, leading to a regioselective polymerization.

Anionic Ring-Opening Polymerization: This polymerization is initiated by strong nucleophiles, such as alkoxides or hydroxides. researchgate.netlibretexts.orgresearchgate.net The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. This alkoxide then attacks another monomer molecule, continuing the chain growth. The attack is generally favored at the less sterically hindered carbon atom of the oxirane ring.

2-(2,5-Dimethylphenyl)oxirane can undergo alternating copolymerization with cyclic anhydrides, such as phthalic anhydride or maleic anhydride, to produce polyesters. rsc.orgrsc.org This type of copolymerization is often catalyzed by metal complexes, such as chromium or aluminum salen complexes, in the presence of a cocatalyst. rsc.orgacs.org The mechanism involves the coordination of both the epoxide and the anhydride to the metal center, followed by a series of insertion and ring-opening steps that lead to the formation of an alternating polymer chain. The properties of the resulting polyester can be tuned by varying the structure of the epoxide and the anhydride.

Table 3: Representative Catalysts and Conditions for Alternating Copolymerization of Aryl Epoxides and Anhydrides

| Catalyst System | Anhydride | Solvent | Temperature (°C) |

| (salen)CrCl / PPNCl | Phthalic Anhydride | Toluene | 80-100 |

| (salen)AlCl / DMAP | Maleic Anhydride | Toluene | 60-80 |

| Zinc Glutarate | Phthalic Anhydride | Bulk | 130 |

Note: This table provides examples of catalyst systems and conditions used for similar copolymerizations. PPNCl = bis(triphenylphosphine)iminium chloride; DMAP = 4-(dimethylamino)pyridine.

The ring-opening polymerization of epoxides is driven by the relief of ring strain. nih.govwiley-vch.de The polymerization is an exothermic process, and the enthalpy of polymerization (ΔHₚ) is typically negative. The entropy of polymerization (ΔSₚ) is also generally negative due to the loss of translational degrees of freedom as the monomer is converted into a polymer chain.

The Gibbs free energy of polymerization (ΔGₚ) is given by the equation:

ΔGₚ = ΔHₚ - TΔSₚ

For polymerization to be thermodynamically favorable, ΔGₚ must be negative. This implies that there is a ceiling temperature (Tc) above which polymerization is not favorable:

Tc = ΔHₚ / ΔSₚ

The kinetics of the polymerization are influenced by several factors, including the type and concentration of the initiator, the monomer concentration, the solvent, and the temperature. researchgate.net In general, the rate of polymerization increases with increasing initiator and monomer concentrations and with temperature, up to a certain point. The specific rate constants for initiation and propagation will depend on the chosen polymerization mechanism (cationic or anionic) and the specific catalyst system employed. For alternating copolymerizations, the kinetics can be more complex, involving the rates of reaction of both comonomers with the growing polymer chain. acs.org

Kinetic and Thermodynamic Analysis of Reactions Involving 2 2,5 Dimethylphenyl Oxirane

Reaction Rate Determinations and Rate Law Derivations

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For reactions involving 2-(2,5-dimethylphenyl)oxirane, the rate can be influenced by factors such as the concentration of reactants, the presence of a catalyst, temperature, and the solvent. A rate law is an equation that mathematically describes the relationship between the reaction rate and the concentrations of the reactants.

For a typical reaction, such as the acid-catalyzed hydrolysis of an epoxide, the rate law often takes the form:

Rate = k[Epoxide][H⁺]ⁿ

In the context of epoxide reactions, determining the rate law involves systematically varying the concentrations of the epoxide and other reactants while monitoring the change in concentration of a reactant or product over time. For instance, in the study of the dimerization of 2,5-dimethyl-3,4-diphenylcyclopentadienone, which follows a second-order kinetics (2A → product), comparing the initial rates at different initial concentrations allows for the determination of the reaction order. libretexts.org A similar approach can be applied to reactions of 2-(2,5-dimethylphenyl)oxirane.

Table 1: Hypothetical Rate Data for a Reaction of 2-(2,5-Dimethylphenyl)oxirane

| Experiment | Initial [2-(2,5-Dimethylphenyl)oxirane] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 3.0 x 10⁻⁵ |

This table is illustrative and based on general kinetic principles.

From this hypothetical data, doubling the epoxide concentration doubles the rate, suggesting a first-order dependence on the epoxide. Doubling the catalyst concentration also doubles the rate, indicating a first-order dependence on the catalyst. Thus, the derived rate law would be: Rate = k[2-(2,5-Dimethylphenyl)oxirane][Catalyst] . The rate constant k could then be calculated from any of the experiments.

Activation Parameters and Energy Profiles of Transformations

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined from the Arrhenius equation, which relates the rate constant k to the temperature:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.

Other important activation parameters include the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper insight into the transition state of a reaction. The Eyring equation relates the rate constant to these thermodynamic quantities.

While specific activation parameters for 2-(2,5-dimethylphenyl)oxirane are scarce, studies on related compounds offer valuable comparisons. For instance, the radiation-induced polymerization of 2,4-dimethylstyrene (B1330402), a structural isomer, exhibits different activation energies in different temperature ranges, indicating a change in the reaction mechanism. mdpi.commdpi.com

Table 2: Activation Energies for Polymerization of Styrene (B11656) Derivatives

| Monomer | Temperature Range (°C) | Activation Energy (kJ/mol) | Proposed Mechanism |

| Styrene | - | Negative | Cationic |

| 2,4-Dimethylstyrene | Low Temperature | Negative | Cationic |

| 2,4-Dimethylstyrene | High Temperature | Positive | Free Radical |

Data adapted from studies on radiation-induced polymerization. mdpi.commdpi.com

The negative activation energy at lower temperatures for 2,4-dimethylstyrene suggests a complex mechanism, likely involving an equilibrium step that becomes less favorable as the temperature increases. mdpi.com It is plausible that reactions of 2-(2,5-dimethylphenyl)oxirane would also exhibit complex energy profiles depending on the reaction conditions.

The energy profile of a reaction is a graphical representation of the energy changes that occur as reactants are converted to products, passing through a transition state. For an acid-catalyzed ring-opening of an epoxide, the profile would show an initial energy input to protonate the epoxide oxygen, followed by the activation energy barrier for the nucleophilic attack, leading to the final product. The presence of the 2,5-dimethylphenyl group would influence the stability of any carbocation-like character in the transition state, thereby affecting the activation energy.

Equilibrium Studies and Product Distribution Analysis

For reversible reactions, the position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the product concentrations to the reactant concentrations at equilibrium. Thermodynamic parameters such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are related to the equilibrium constant.

The epoxidation of alkenes is often an exothermic process and can be reversible under certain conditions. The product distribution in reactions of unsymmetrical epoxides, such as 2-(2,5-dimethylphenyl)oxirane, is a key aspect of their reactivity. In acid-catalyzed ring-opening reactions, the nucleophile can attack either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack is influenced by both steric and electronic factors.

For styrene oxides, acid-catalyzed hydrolysis typically leads to a mixture of two diol products. The attack at the benzylic carbon is favored due to the stabilization of the partial positive charge in the transition state by the phenyl ring. researchgate.net The presence of electron-donating methyl groups on the phenyl ring, as in 2-(2,5-dimethylphenyl)oxirane, is expected to further stabilize this positive charge, thus favoring attack at the benzylic position.

However, the steric hindrance from the ortho-methyl group could counteract this electronic effect, potentially leading to a mixture of products. The final product distribution will depend on the balance of these competing factors and can also be influenced by the nature of the nucleophile and the solvent.

Table 3: Regioselectivity in the Acid-Catalyzed Hydrolysis of Styrene Oxides

| Epoxide | % Attack at Benzylic Carbon | % Attack at Terminal Carbon |

| Styrene Oxide | Major | Minor |

| p-Methylstyrene Oxide | Increased Benzylic Attack | Decreased Terminal Attack |

| 2,5-Dimethylphenyl Oxirane (Predicted) | Predominantly Benzylic | Minor |

This table is based on established principles of epoxide reactivity. researchgate.net

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a significant impact on the kinetics and thermodynamics of a reaction. Solvents can influence the stability of reactants, products, and transition states, thereby altering the reaction rate and equilibrium position. rsc.org

For reactions involving polar or charged species, such as the acid-catalyzed ring-opening of epoxides, polar solvents are generally preferred as they can stabilize the charged transition state, thus lowering the activation energy and increasing the reaction rate. In contrast, non-polar solvents may slow down such reactions.

In the case of epoxidation reactions, the solvent can affect the activity of the catalyst and the solubility of the reactants. For example, in the epoxidation of styrene derivatives, the use of different solvents can lead to variations in reaction rates and selectivities. ppor.az Studies on the reaction of benzylamine (B48309) with 1,2-epoxyethylbenzene in a range of protic and aprotic solvents have shown that the rate constants and Arrhenius parameters are solvent-dependent. researchgate.net

The effect of the solvent on the thermodynamics of a reaction is primarily related to the differential solvation of reactants and products. If the products are more stabilized by the solvent than the reactants, the equilibrium constant will be larger in that solvent.

Table 4: Illustrative Solvent Effects on the Rate Constant of an Epoxide Ring-Opening Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetone | 21 | 50 |

| Methanol | 33 | 120 |

This table provides a qualitative illustration of expected solvent effects on a reaction with a polar transition state.

The data illustrates that as the polarity of the solvent increases, the rate of a reaction with a polar transition state, typical for acid-catalyzed epoxide ring-opening, is expected to increase.

Applications of 2 2,5 Dimethylphenyl Oxirane As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic importance of epoxides like 2-(2,5-dimethylphenyl)oxirane in the synthesis of complex organic molecules is well-established. solubilityofthings.com They serve as key precursors that can be transformed into a diverse range of functional groups with high regio- and stereoselectivity. numberanalytics.com The synthesis of these intricate molecules is fundamental to advancements in pharmaceuticals, agrochemicals, and materials science. solubilityofthings.com

A notable application of a closely related structure involves the epoxidation of (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325), using basic hydrogen peroxide. mdpi.com The resulting epoxide undergoes a photochemical transformation upon UV irradiation to yield a β-hydroxy functionalized indanone derivative. mdpi.comscribd.com This process highlights how the oxirane functionality can be used to construct complex polycyclic systems, which are scaffolds of significant interest in medicinal chemistry. scribd.com

The general utility of oxiranes is further demonstrated in their conversion to other key intermediates. For instance, oxirane compounds can be converted into 1,2-diols, which can then be cleaved to form aldehydes, important starting materials for numerous synthetic processes. google.com The ring-opening of 2-(2,5-dimethylphenyl)oxirane with various nucleophiles allows for the introduction of new functional groups and the extension of the carbon skeleton, making it a critical step in multi-step synthetic sequences. evitachem.com

| Starting Material Class | Key Reagent/Condition | Intermediate Formed | Final Product Class | Reference |

|---|---|---|---|---|

| Chalcone (precursor to oxirane) | 1. H₂O₂ / base 2. UV irradiation | 2-Benzoyl-3-phenyloxirane derivative | β-Hydroxy indanone | mdpi.comscribd.com |

| Oxirane | Hydronium ion (H₃O⁺) | Diol | 1,2-Diol | google.com |

| Oxirane | 1. H₃O⁺ 2. Periodic acid (HIO₄) or Lead tetraacetate | Diol | Aldehydes | google.com |

| Oxirane | Benzylamine (B48309) / Pd-C, H₂ | Hemiaminal | β-Amino alcohol | smolecule.com |

Intermediate in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The strained ring of 2-(2,5-dimethylphenyl)oxirane makes it an excellent electrophile for reactions with nucleophiles, a common strategy for building heterocyclic rings. asmarya.edu.lysapub.org

The reaction of oxiranes with nitrogen-containing nucleophiles is a powerful method for synthesizing nitrogen-based heterocycles. For example, the ring-opening of an oxirane derivative with an amine like 2-amino-5-phenyl-1,3,4-thiadiazole can lead to the formation of imidazole (B134444) derivatives. asmarya.edu.ly Similarly, reactions with hydrazines can be employed to construct pyridazinone rings, which are six-membered heterocycles containing two adjacent nitrogen atoms. researchgate.net The synthesis of ranolazine, a piperazine (B1678402) derivative, involves the reaction of an epoxide with a piperazine core, demonstrating the industrial relevance of this reaction type. sciencepublishinggroup.comsciencepublishinggroup.com

Furthermore, the reaction of epoxides with nitriles in the presence of a catalyst can yield oxazoline (B21484) derivatives. asmarya.edu.ly These reactions showcase the versatility of the oxirane ring as a linchpin in assembling diverse heterocyclic scaffolds. uobaghdad.edu.iq The specific substitution pattern of 2-(2,5-dimethylphenyl)oxirane can influence the reactivity and properties of the resulting heterocyclic products.

| Oxirane Reactant | Nucleophile/Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| Generic Oxirane Carboxylic Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | Imidazole derivative | asmarya.edu.ly |

| Generic Oxirane Carboxylic Acid | Hydrazine Hydrate | Tetrahydropyridazine derivative | asmarya.edu.ly |

| 3-Aroylpropanoic Acid (Oxirane Precursor) | Hydrazine Hydrate | Pyridazinone derivative | researchgate.net |

| Generic α,β-Epoxy Ketone | Acetonitrile / BF₃ | 2-Oxazoline derivative | asmarya.edu.ly |

Precursor for Advanced Materials Development (e.g., in Polymer Chemistry)

Epoxides are fundamental monomers in polymer chemistry, primarily used in the production of epoxy resins, which are high-performance thermosetting polymers. mt.com The reactivity of the oxirane ring allows it to undergo ring-opening polymerization to form polyethers. 2-(2,5-Dimethylphenyl)oxirane can serve as a monomer or a co-monomer in such polymerizations.

The presence of the dimethylphenyl group is significant for materials properties. For example, poly(2,6-dimethyl phenylene oxide) (PPO) is known for its excellent thermal stability, dimensional stability, and low dielectric constant, making it suitable for applications in high-frequency communications. mdpi.com While the substitution pattern is different, the inclusion of the dimethylphenyl moiety from 2-(2,5-dimethylphenyl)oxirane into a polymer backbone could impart similar desirable properties, such as hydrophobicity and thermal resistance.

A related compound, 2-[(3,5-dimethylphenoxy)methyl]oxirane (B31052) (a glycidyl (B131873) ether), is utilized in the production of polymers and coatings because its reactive epoxide group can form cross-linked networks, enhancing the material's strength and durability. cymitquimica.com Similarly, 2-(2,5-dimethylphenyl)oxirane can be incorporated into polymer chains or used as a reactive modifier for other polymers, introducing the dimethylphenyl group and a site for further cross-linking. The precursor to the oxirane, 2,5-dimethylstyrene (B1584819), is a styrene (B11656) derivative, and styrenes are well-known monomers for producing a vast range of plastics and elastomers. acs.orgsigmaaldrich.com

Strategies for Diversification and Scaffold Decoration

Scaffold diversification is a key strategy in drug discovery and materials science, enabling the creation of large libraries of related compounds from a common core structure to explore structure-activity relationships. nsf.govpharm.ai 2-(2,5-Dimethylphenyl)oxirane is an excellent starting point for such diversification due to the predictable yet versatile reactivity of its epoxide ring.

The primary strategy for diversification involves the regioselective and stereoselective ring-opening of the epoxide with a wide range of nucleophiles. This can generate a library of products with varied functional groups at the benzylic and terminal positions of the original epoxide.

Nucleophiles for Diversification: Amines, alcohols, thiols, and carbanions can all be used to open the epoxide ring, leading to amino alcohols, diols/ethers, thioalcohols, and extended carbon chains, respectively. evitachem.comsmolecule.com

Regioselectivity: The reaction can be directed to occur at either the more substituted (benzylic) carbon or the less substituted carbon of the oxirane ring, depending on the reaction conditions (acidic vs. basic) and the nature of the nucleophile. This control over regioselectivity is crucial for generating distinct isomers.

Tandem Reactions: More complex diversification can be achieved through tandem or sequential reactions. For instance, a palladium-catalyzed tandem epoxide aminolysis and transfer hydrogenation can convert the oxirane into a specific chiral β-amino alcohol in high yield. smolecule.com

The 2,5-dimethylphenyl group itself serves as a valuable scaffold, known to be a structural feature in various bioactive compounds. nih.gov By combining the established biological relevance of this scaffold with the chemical versatility of the epoxide ring, a wide range of novel molecules can be systematically synthesized and evaluated for various applications. nih.gov

Theoretical and Computational Chemistry of 2 2,5 Dimethylphenyl Oxirane

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in detailing the electronic characteristics of 2-(2,5-dimethylphenyl)oxirane. These computational tools allow for a deep dive into the molecule's fundamental properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For molecules like 2-(2,5-dimethylphenyl)oxirane, DFT calculations, often using hybrid functionals such as B3LYP in conjunction with basis sets like 6-31G(d), are employed to predict geometric parameters. nih.govresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation of the molecule on its potential energy surface. rub.de The accuracy of these predictions is often validated by comparing the calculated values with experimental data obtained from techniques like X-ray crystallography. researchgate.net For many organic molecules, DFT has been shown to reproduce experimental structures with a high degree of accuracy. researchgate.net The choice of functional and basis set can influence the results, with larger basis sets and more sophisticated functionals generally providing more accurate geometries at a higher computational cost. nih.gov

Below is a representative table showcasing the types of geometric parameters that can be obtained from DFT calculations for a molecule like 2-(2,5-Dimethylphenyl)oxirane.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C | C | - | ~1.5 Å |

| Bond Length | C | O | - | ~1.4 Å |

| Bond Angle | C | O | C | ~60° |

| Dihedral Angle | H | C | C | H |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical structures. Actual calculated values would be specific to the exact optimized geometry of 2-(2,5-dimethylphenyl)oxirane.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-(2,5-dimethylphenyl)oxirane, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Highest Occupied Molecular Orbital | |

| LUMO | Lowest Unoccupied Molecular Orbital | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

Note: The energy values are placeholders and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. sobereva.com Different colors on the map indicate different electrostatic potential values. nih.gov Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. nih.govpearson.com Conversely, areas with a positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. nih.govpearson.com Green and yellow areas represent regions of intermediate or near-zero potential. nih.govresearchgate.net For 2-(2,5-dimethylphenyl)oxirane, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the oxirane ring, indicating its nucleophilic character.

Computational Mechanistic Studies

Computational chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions, known as reaction mechanisms.

Transition State Characterization and Reaction Pathway Elucidation

Understanding a chemical reaction's mechanism involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. beilstein-journals.org A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. beilstein-journals.orgrsc.org Computational methods, particularly DFT, can be used to locate and characterize these transition states on the potential energy surface. rsc.org By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed, which elucidates the reaction pathway. nih.gov For reactions involving 2-(2,5-dimethylphenyl)oxirane, such as its ring-opening, computational studies can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify the key structural features of the transition state. uni-hamburg.deyoutube.com

Potential Energy Surface (PES) Mapping